
Nona-2,7-diyne-1,9-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nona-2,7-diyne-1,9-diol is an organic compound with the molecular formula C9H12O2 It is characterized by the presence of two triple bonds (diynes) and two hydroxyl groups (diols) located at the terminal positions of the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Nona-2,7-diyne-1,9-diol can be synthesized through various methods. One common approach involves the homocoupling of terminal alkynes using a catalytic system. For instance, a mixture of copper(II) chloride (CuCl2) and triethylamine (Et3N) can be used to facilitate the reaction. The reaction is typically carried out at elevated temperatures (around 60°C) in the presence of air for several hours. After the reaction, the product is purified using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Nona-2,7-diyne-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
Nona-2,7-diyne-1,9-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and materials with unique electronic properties.
Biology: It can be used in the study of enzyme-catalyzed reactions involving diols and alkynes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and conductivity.
作用機序
The mechanism of action of nona-2,7-diyne-1,9-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the triple bonds can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and materials science .
類似化合物との比較
Similar Compounds
Deca-2,8-diyne-1,10-diol: Similar structure with an additional carbon atom.
Hexa-1,5-diyne-3,4-diol: Shorter carbon chain with similar functional groups.
Octa-2,7-diyne-1,8-diol: Similar structure with a different carbon chain length.
Uniqueness
Nona-2,7-diyne-1,9-diol is unique due to its specific carbon chain length and the positioning of the triple bonds and hydroxyl groups. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthesis and materials science .
特性
CAS番号 |
81077-35-2 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
nona-2,7-diyne-1,9-diol |
InChI |
InChI=1S/C9H12O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-3,8-9H2 |
InChIキー |
HWQIHDIYQBAZBR-UHFFFAOYSA-N |
正規SMILES |
C(CC#CCO)CC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
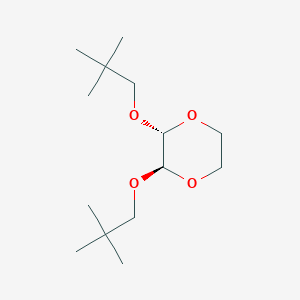
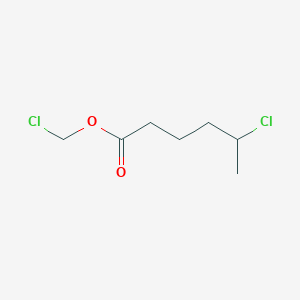
![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)


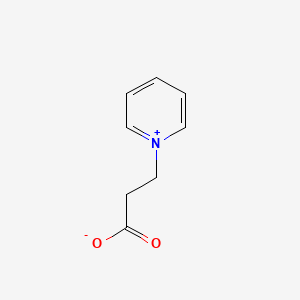
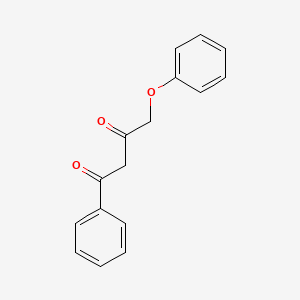
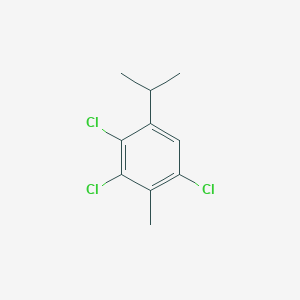
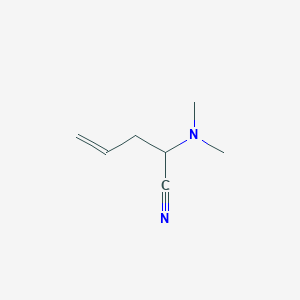
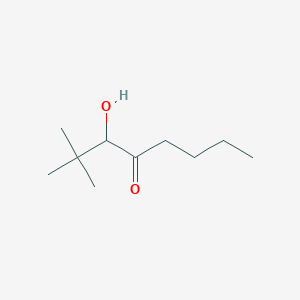
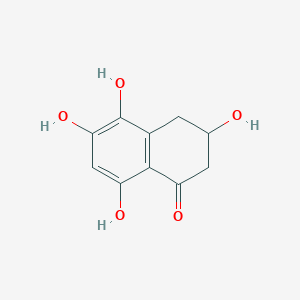
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)

